2-Chloro-5-fluoropyridine

SNAr Kinetics Medicinal Chemistry Process Chemistry

2-Chloro-5-fluoropyridine (CAS 31301-51-6) is a halogenated heteroaromatic compound featuring a pyridine ring with a chlorine substituent at the 2-position and a fluorine substituent at the 5-position. This specific substitution pattern defines its role as a versatile synthetic intermediate in pharmaceutical and agrochemical development, valued for its ability to undergo nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Molecular Formula C5H3ClFN
Molecular Weight 131.53 g/mol
CAS No. 31301-51-6
Cat. No. B044960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoropyridine
CAS31301-51-6
Synonyms2-Chloro-5-fluoropyridine;  5-Fluoro-2-chloropyridine;  6-Chloro-3-fluoropyridine
Molecular FormulaC5H3ClFN
Molecular Weight131.53 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)Cl
InChIInChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H
InChIKeyQOGXQLSFJCIDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoropyridine (CAS 31301-51-6): A Core Halogenated Pyridine Scaffold for Pharma and Agrochemical Intermediate Sourcing


2-Chloro-5-fluoropyridine (CAS 31301-51-6) is a halogenated heteroaromatic compound featuring a pyridine ring with a chlorine substituent at the 2-position and a fluorine substituent at the 5-position . This specific substitution pattern defines its role as a versatile synthetic intermediate in pharmaceutical and agrochemical development, valued for its ability to undergo nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions . It is primarily procured as a colorless to pale yellow liquid (density 1.297 g/mL at 25°C; boiling point 74°C at 38 mmHg) and serves as a critical building block for downstream functionalization .

2-Chloro-5-fluoropyridine: Why In-Class Pyridine Analogs Cannot Be Interchanged Without Impacting Reactivity and Synthetic Utility


Generic substitution of 2-chloro-5-fluoropyridine with other halogenated pyridines is not feasible due to the profound impact of halogen identity and position on reaction kinetics, regioselectivity, and stability. The 2-chloro-5-fluoro substitution pattern uniquely balances reactivity and stability for subsequent selective functionalization. For example, changing the halogen at the 2-position from chlorine to fluorine can accelerate nucleophilic substitution by orders of magnitude [1], while replacing it with bromine drastically alters the leaving group ability in cross-coupling reactions [2]. Similarly, the presence of the 5-fluoro substituent exerts a unique electronic effect, retarding SNAr at the 2-position via lone-pair repulsion, an effect not replicated by other substituents [1]. These differences necessitate a careful, evidence-based selection of the specific pyridine building block for optimized synthesis of pharmaceutical and agrochemical candidates.

2-Chloro-5-fluoropyridine: Head-to-Head Evidence Guide for Differentiated Reactivity Against Close Analogs


Comparative Nucleophilic Aromatic Substitution (SNAr) Rates: 2-Chloro-5-fluoropyridine vs. 2-Chloropyridine and 2-Fluoropyridine

2-Chloro-5-fluoropyridine exhibits a uniquely attenuated SNAr reactivity profile compared to its mono-halogenated analogs. While 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide at +25°C, the introduction of a fluorine atom at the 5-position of 2-chloropyridine (i.e., 2-chloro-5-fluoropyridine) retards the reaction rate at the 2-position. This retardation is attributed to lone-pair/lone-pair repulsion between the 5-fluoro substituent and the developing negative charge in the Meisenheimer complex intermediate [1]. This provides a wider, more controllable kinetic window for selective functionalization compared to the highly reactive 2-fluoropyridine or the unreactive 2-chloropyridine.

SNAr Kinetics Medicinal Chemistry Process Chemistry

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: 2-Chloro-5-fluoropyridine vs. 2-Bromo-5-fluoropyridine

The C2 chlorine atom in 2-chloro-5-fluoropyridine is significantly less reactive than a C2 bromine in palladium-catalyzed Suzuki-Miyaura couplings. This differential reactivity is fundamental for designing chemoselective sequential functionalization. Studies on pyridinyl halides demonstrate a well-defined reactivity order for cross-coupling: -Br > -OSO2F > -Cl [1]. Consequently, a 2-bromo-5-fluoropyridine analog will undergo oxidative addition to Pd(0) much faster, limiting the ability to perform selective transformations elsewhere in the molecule if the 2-position is intended for later functionalization. The chloride offers a more robust handle for orthogonal protecting group strategies and late-stage diversification.

Cross-Coupling Suzuki-Miyaura Chemoselectivity Medicinal Chemistry

Comparative Regioselectivity in C-H Arylation: 2-Chloro-5-fluoropyridine vs. 5-Chloro-2-fluoropyridine

The specific positioning of the halogen substituents dictates the regiochemical outcome of C-H functionalization. For 2-chloro-5-fluoropyridine (chlorine at C2, fluorine at C5), the electronic properties imparted by these substituents direct C-H arylation to specific positions, enabling predictable late-stage modification [1]. This is in contrast to its regioisomer, 5-chloro-2-fluoropyridine (CAS 1480-65-5), which would exhibit a different regioselectivity profile due to the reversed positions of the chlorine and fluorine atoms . The specific substitution pattern is therefore critical for synthesizing specific 3- or 4-substituted derivatives.

C-H Activation Regioselectivity Late-Stage Functionalization Methodology

Direct Comparison of Halogen Exchange Reactivity: 2-Chloropyridine vs. 2-Bromopyridine

The viability of converting a 2-halopyridine to its 2-fluoro analog via halogen exchange (Halex) is highly dependent on the leaving group. In a direct comparison, the reaction of 2-chloropyridine with potassium fluoride required 21 days of heating to achieve a 50% yield of 2-fluoropyridine. In stark contrast, the same reaction with 2-bromopyridine produced a similar 50% yield in only 7 days [1]. This 3-fold reduction in reaction time for the bromo-analog highlights the stability of the C2-Cl bond, which is a key attribute of 2-chloro-5-fluoropyridine for applications where the C2-Cl bond must be preserved during subsequent transformations.

Halogen Exchange Fluorination Process Chemistry Scalability

2-Chloro-5-fluoropyridine: Key Application Scenarios Where Specific Reactivity Differentiators Drive Value


Precursor for Selective JAK2 Kinase Inhibitor Synthesis

2-Chloro-5-fluoropyridine is a documented key intermediate for synthesizing novel JAK2 inhibitors, specifically pyrazol-3-ylamino pyrazines [1]. The well-defined, predictable reactivity of its C2-Cl and C5-F positions enables the convergent assembly of these complex molecules. The specific and controllable SNAr kinetics and cross-coupling profile, as detailed in Section 3, are essential for achieving high-purity APIs and avoiding off-target modifications.

Building Block for Olmesartan Medoxomil and Other Antihypertensives

This compound serves as a vital intermediate in the synthesis of Olmesartan medoxomil, a widely prescribed antihypertensive drug [2]. The procurement of high-purity 2-chloro-5-fluoropyridine with the correct regioisomeric identity is non-negotiable, as the use of a close analog (e.g., 5-chloro-2-fluoropyridine) would lead to a different regioisomeric core, compromising the drug's biological activity and patent compliance.

Synthesis of Functionalized Pyridines for Agrochemical Lead Optimization

2-Chloro-5-fluoropyridine is a common building block in the development of new herbicides, fungicides, and insecticides . Its use in early-stage discovery and process development is driven by its ability to undergo site-selective Suzuki-Miyaura couplings with arylboronic acids [3]. The low reactivity of the C2-Cl bond (relative to a C2-Br) allows for sequential, chemoselective functionalization, enabling medicinal and process chemists to rapidly explore chemical space and optimize candidates for potency and field stability.

Scalable Process Development via 3-Substituted Derivatives

The industrial relevance of 2-chloro-5-fluoropyridine is underscored by dedicated patent literature describing scalable, high-yielding methods for its conversion to 3-substituted derivatives [4]. This demonstrates the compound's proven utility in robust manufacturing processes. The established synthetic routes from this core scaffold mitigate scale-up risk and reduce time-to-market for new chemical entities, making it a strategically valuable starting material for commercial production.

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